5-Phenyl-4,5-dihydro-1H-pyrazole

Chiral building block Asymmetric synthesis Stereochemistry

5-Phenyl-4,5-dihydro-1H-pyrazole (CAS 936-47-0, C₉H₁₀N₂, MW 146.19 g/mol) is a 2-pyrazoline heterocycle bearing a phenyl substituent at the 5-position of the partially saturated ring. This compound belongs to the 4,5-dihydro-1H-pyrazole subclass, which is distinguished from fully aromatic pyrazoles by the presence of one endocyclic double bond (N2=C3), conferring greater reactivity toward electrophilic substitution at N1 and oxidation to the aromatic pyrazole.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 936-47-0
Cat. No. B3059002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-4,5-dihydro-1H-pyrazole
CAS936-47-0
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1C=NNC1C2=CC=CC=C2
InChIInChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-5,7,9,11H,6H2
InChIKeyHNXVMLLBTMWOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-4,5-dihydro-1H-pyrazole (CAS 936-47-0) — Structural Identity and Procurement-Relevant Classification


5-Phenyl-4,5-dihydro-1H-pyrazole (CAS 936-47-0, C₉H₁₀N₂, MW 146.19 g/mol) is a 2-pyrazoline heterocycle bearing a phenyl substituent at the 5-position of the partially saturated ring [1]. This compound belongs to the 4,5-dihydro-1H-pyrazole subclass, which is distinguished from fully aromatic pyrazoles by the presence of one endocyclic double bond (N2=C3), conferring greater reactivity toward electrophilic substitution at N1 and oxidation to the aromatic pyrazole [1][2]. Among regioisomeric monophenyldihydropyrazoles, the 5-phenyl substitution pattern creates a stereogenic center at C5 that is absent in the corresponding 3-phenyl-4,5-dihydro-1H-pyrazole (CAS 936-48-1), establishing a fundamental structural differentiator with downstream consequences for synthetic utility and chiral derivatization [2].

Why 5-Phenyl-4,5-dihydro-1H-pyrazole Cannot Be Replaced by Analogous Dihydropyrazoles Without Experimental Revalidation


Within the 4,5-dihydro-1H-pyrazole family, regioisomeric substitution at C5 versus C3 produces compounds with divergent stereochemical, electronic, and reactivity profiles that directly impact their performance as synthetic intermediates. The 5-phenyl isomer (CAS 936-47-0) possesses a chiral C5 center that enables asymmetric induction in downstream transformations, whereas the 3-phenyl isomer (CAS 936-48-1) is achiral at C5 [1]. Additionally, the proximity of the phenyl ring to the N1 nucleophilic site in the 5-phenyl isomer imposes steric constraints on N-functionalization that are absent in 3-substituted analogs, altering both reaction kinetics and regioisomeric product distributions [1][2]. These differences preclude generic interchangeability in synthetic sequences, particularly in medicinal chemistry programs where a specific N-substituted-5-phenyl-4,5-dihydro-1H-pyrazole scaffold was the basis of an optimized lead compound [3].

Quantitative Differentiation Evidence for 5-Phenyl-4,5-dihydro-1H-pyrazole (CAS 936-47-0) Versus Principal Analogs


Chirality at C5: Stereogenic Center Present in the 5-Phenyl Isomer and Absent in the 3-Phenyl Isomer

The 5-phenyl substitution on the 4,5-dihydro-1H-pyrazole ring generates a tetrahedral C5 carbon bearing four distinct substituents (H, phenyl, CH₂, N), creating a stereogenic center. In contrast, the 3-phenyl-4,5-dihydro-1H-pyrazole isomer (CAS 936-48-1) has an unsubstituted CH₂ group at C5, rendering the molecule achiral at that position [1]. This structural difference is directly verifiable by ¹H NMR: the C5 methine proton of 5-phenyl-4,5-dihydro-1H-pyrazole appears as a diastereotopic doublet of doublets at δ 4.72 (J = 8, 10 Hz), while the corresponding C5 methylene protons in the 3-phenyl isomer resonate as a multiplet near δ 2.8–3.2 ppm .

Chiral building block Asymmetric synthesis Stereochemistry

Synthetic Yield: 5-Phenyl Isomer Achieves Higher Crude Yield Than 3-Phenyl Isomer Under Comparable Industrial Conditions

Both regioisomers can be prepared via cyclocondensation of hydrazine hydrate with appropriate carbonyl precursors. The 5-phenyl isomer, synthesized from cinnamaldehyde (10.0 g, 75.6 mmol) and hydrazine hydrate in t-BuOH under reflux, delivers 10.46 g of crude product as a yellow oil containing 85% of the desired compound, corresponding to a calculated isolated yield of approximately 80.5% . Under analogous conditions, the 3-phenyl isomer prepared from 3-dimethylamino-1-phenyl-propan-1-one hydrochloride (37.2 g, 174 mmol) and hydrazine hydrate in MeOH/H₂O/NaOH yields 19.7 g of a yellow oil at 80% purity, corresponding to a calculated isolated yield of approximately 62% .

Process chemistry Yield optimization Scale-up synthesis

Physical State and Handling: 5-Phenyl Isomer Is a Stable Oil at Ambient Temperature, Whereas the 3-Phenyl Isomer Is a Low-Melting Solid

5-Phenyl-4,5-dihydro-1H-pyrazole is obtained and stored as a yellow oil at room temperature, as confirmed by multiple preparative procedures describing the product as a yellow oil requiring no special low-temperature storage . In contrast, the 3-phenyl-4,5-dihydro-1H-pyrazole isomer (CAS 936-48-1) is reported as a low-melting solid with melting point between −10 °C and 15 °C [1], which may necessitate refrigerated storage to maintain consistent physical form for accurate weighing and dispensing.

Physical properties Formulation compatibility Storage and handling

Patent-Corroborated Utility as a Kinase Inhibitor Intermediate: The 5-Phenyl Scaffold Is Specifically Selected Over Other Dihydropyrazole Regioisomers in Lead Optimization

A 2021 patent by VoronoiBio Inc. (US 2021/0284619 A1) discloses N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives as inhibitors of multiple kinases, including ABL1, ABL2, AURKB, BRK, and CDK11 [1]. The patent explicitly claims the 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide core as the active scaffold, demonstrating that this specific regioisomer was retained through hit-to-lead optimization. In contrast, the corresponding 3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide isomers are not claimed in this patent family, suggesting that the 5-phenyl substitution pattern provides a superior fit for the kinase ATP-binding pocket targeted by this chemotype [1].

Kinase inhibitor Medicinal chemistry Patent-protected scaffold

KSP Kinesin Inhibitory Activity of 5-Phenyl-4,5-dihydro-1H-pyrazole Derivatives: Quantitative Comparison of N1 Substituent Effects

BindingDB records demonstrate that N1-substituted 5-phenyl-4,5-dihydro-1H-pyrazole derivatives exhibit measurable, though modest, KSP (kinesin spindle protein) inhibitory activity. The 1-methanesulfonyl-3-(2,5-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivative (CHEMBL365553) shows an IC₅₀ of 1.80 × 10³ nM (1.8 µM) in a KSP ATPase assay [1]. Substituting the N1-methanesulfonyl group with an N-methyl carboxamide (CHEMBL193686) increases the IC₅₀ to 3.10 × 10³ nM (3.1 µM), a 1.7-fold reduction in potency [2]. These data quantify how N1-substituent choice on the 5-phenyl-4,5-dihydro-1H-pyrazole scaffold modulates target affinity, information directly relevant to structure–activity relationship (SAR) campaigns that require procurement of the unsubstituted parent compound as a derivatization starting point.

Mitotic kinesin KSP inhibitor Antimitotic

N1-Reactivity and Regioselectivity: Steric Influence of the 5-Phenyl Group on Electrophilic Substitution at N1

In 4,5-dihydro-1H-pyrazoles, the N1 nitrogen is the primary site for electrophilic attack (acylation, sulfonylation, carbamoylation) due to its greater nucleophilicity compared to N2, which is conjugated to the C3=N double bond. In the 5-phenyl isomer, the phenyl ring at C5 is in close spatial proximity to N1, as evidenced by X-ray crystallographic data on N-substituted 5-phenyl-4,5-dihydro-1H-pyrazole derivatives showing that the pyrazoline ring is nearly coplanar with the phenyl substituent, placing the ortho-phenyl hydrogens within ~3–4 Å of the N1 substituent [1]. This steric environment is absent in the 3-phenyl isomer, where the phenyl group resides on the C3 side of the ring, remote from N1. The consequence is that N1-derivatization of the 5-phenyl isomer may encounter steric hindrance that influences reaction rates, yields, and regioselectivity in mixed-functionalization sequences—a consideration documented in the synthesis of 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole, where careful stoichiometric control of the sulfonyl chloride was required to avoid competing C-sulfonation .

N-functionalization Steric effects Regioselectivity

Procurement-Driven Application Scenarios for 5-Phenyl-4,5-dihydro-1H-pyrazole (CAS 936-47-0)


Chiral Intermediate for Asymmetric Synthesis of Bioactive Dihydropyrazoles

Researchers engaged in enantioselective synthesis of 4,5-dihydropyrazole-based pharmaceuticals or agrochemicals should procure the 5-phenyl isomer (CAS 936-47-0) specifically because the C5 stereogenic center enables resolution of enantiomers—a capability that is structurally impossible with the achiral 3-phenyl isomer (CAS 936-48-1) . The distinct ¹H NMR signature of the C5 methine proton (δ 4.72, dd) provides a convenient analytical handle for monitoring enantiomeric purity during chiral chromatography .

Scaffold for Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing kinase inhibitors targeting ABL1, ABL2, AURKB, BRK, or CDK11 should prioritize CAS 936-47-0 over other dihydropyrazole regioisomers because this specific scaffold is the basis of a patent-protected series (US 2021/0284619 A1) that has demonstrated multi-kinase inhibitory activity [1]. The unsubstituted parent compound serves as the diversification point for N1-carboxamide library synthesis, with the established SAR showing that N1-substituent identity modulates KSP target potency by at least 1.7-fold [2].

Process Chemistry Scale-Up: Higher-Yielding Route to Monophenyldihydropyrazoles

Process research and development groups seeking to minimize raw material costs and waste streams in kilogram-scale production of monophenyldihydropyrazoles should select the 5-phenyl isomer synthesis route, which delivers approximately 80.5% crude yield from cinnamaldehyde, outperforming the 3-phenyl isomer route (~62% yield) by approximately 18.5 percentage points under comparable cyclocondensation conditions . The liquid physical state also simplifies transfer and handling in continuous-flow reactor setups .

N1-Derivatization Studies Requiring Sterically Controlled Regioselectivity

Synthetic methodology groups investigating N-functionalization regioselectivity in dihydropyrazoles should choose the 5-phenyl isomer when steric influence on N1 electrophilic substitution is the variable under study. The proximal phenyl ring provides a well-defined steric constraint that alters reaction outcomes compared to the sterically unencumbered N1 site of the 3-phenyl isomer, as evidenced by crystallographic characterization of sulfonylated derivatives and the need for stoichiometric optimization in N1-sulfonylation reactions [3].

Quote Request

Request a Quote for 5-Phenyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.